molecular formula C18H19Cl3N2O2 B11954273 4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide

Cat. No.: B11954273
M. Wt: 401.7 g/mol
InChI Key: AUPCPWAUWFHADS-UHFFFAOYSA-N
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Description

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloroethyl group, and a dimethylanilino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide typically involves multiple steps One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride This intermediate is then reacted with 2,2,2-trichloroethylamine to produce 4-methoxy-N-(2,2,2-trichloroethyl)benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.

    Substitution: The dimethylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-[2,2-dichloro-1-(2,5-dimethylanilino)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group can interact with nucleophilic sites, while the dimethylanilino group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(2-furylmethyl)amino)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl)-benzamide

Uniqueness

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to the presence of the 2,5-dimethylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H19Cl3N2O2

Molecular Weight

401.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C18H19Cl3N2O2/c1-11-4-5-12(2)15(10-11)22-17(18(19,20)21)23-16(24)13-6-8-14(25-3)9-7-13/h4-10,17,22H,1-3H3,(H,23,24)

InChI Key

AUPCPWAUWFHADS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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